molecular formula C10H21NO2 B13173518 3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol

3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol

Cat. No.: B13173518
M. Wt: 187.28 g/mol
InChI Key: DRLPGSZJSJGGCG-UHFFFAOYSA-N
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Description

3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This compound is used primarily for research purposes and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-2-aminobutane with an oxirane derivative under acidic or basic conditions to form the desired oxan-3-ol structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-3-one derivatives.

    Reduction: Reduction reactions can convert the oxan-3-ol to oxan-3-amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used under basic conditions.

Major Products Formed

    Oxidation: Oxan-3-one derivatives.

    Reduction: Oxan-3-amine derivatives.

    Substitution: Various substituted oxan-3-ol derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxan-3-ol structure can participate in various chemical reactions. These interactions can affect cellular pathways and biochemical processes, although detailed mechanisms are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol is unique due to its specific oxan-3-ol structure combined with the amino group, which imparts distinct chemical and biological properties. This combination allows for unique interactions and applications that are not possible with other similar compounds.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

3-(1-amino-2-methylbutan-2-yl)oxan-3-ol

InChI

InChI=1S/C10H21NO2/c1-3-9(2,7-11)10(12)5-4-6-13-8-10/h12H,3-8,11H2,1-2H3

InChI Key

DRLPGSZJSJGGCG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C1(CCCOC1)O

Origin of Product

United States

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